molecular formula C10H11ClN2O2 B1418369 Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride CAS No. 957120-75-1

Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride

Numéro de catalogue: B1418369
Numéro CAS: 957120-75-1
Poids moléculaire: 226.66 g/mol
Clé InChI: TUOJCZGQKPRXPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context and Discovery Timeline

The development and cataloguing of this compound can be traced through systematic chemical database entries and synthetic chemistry literature. The compound was first formally catalogued in the PubChem database on July 21, 2009, with subsequent modifications recorded as recently as May 24, 2025. This timeline indicates the compound's relatively recent emergence in organized chemical databases, though the foundational chemistry underlying its structure has much deeper historical roots.

The broader imidazopyridine family, to which this compound belongs, has origins dating back to the early twentieth century. Pioneering work by Tschitschibabin and colleagues in 1925 introduced innovative methods for synthesizing pyrimidines, marking a significant milestone in heterocyclic chemistry research. Their approach involved reacting 2-aminopyridine with bromoacetaldehyde within a temperature range of 150 to 200 degrees Celsius in sealed tubes, leading to the formation of imidazo[1,2-a]pyridines, albeit with modest initial yields. These early synthetic developments laid the groundwork for the sophisticated derivatives that would emerge decades later, including the specific 7-carboxylate ester variants.

The structural and compositional analysis of imidazo[1,2-a]pyridines was meticulously explored by researcher W.L. Mosby in 1961, marking a pivotal moment in understanding these complex heterocyclic compounds. This foundational work established the theoretical framework for subsequent research into the vast array of derivatives, including the carboxylate esters that would prove crucial for pharmaceutical and chemical applications. The progression from these early investigations to the modern synthesis and characterization of this compound represents a natural evolution in heterocyclic chemistry, driven by advancing synthetic methodologies and increasing demand for specialized chemical intermediates.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry, primarily due to its membership in the imidazopyridine family, which is recognized as a privileged structural class. The imidazo[1,2-a]pyridine scaffold is characterized as a "drug prejudice" framework due to its broad range of applications in medicinal chemistry and its proven track record in pharmaceutical development. This designation reflects the scaffold's inherent chemical properties that make it particularly suitable for biological interactions and therapeutic applications.

The compound's significance extends beyond its pharmaceutical potential to encompass fundamental aspects of heterocyclic chemistry theory and practice. The imidazo[1,2-a]pyridine core represents a bicyclic system with a bridgehead nitrogen atom, creating unique electronic and spatial characteristics that distinguish it from other heterocyclic systems. The addition of the carboxylate functionality at the 7-position, particularly in the ethyl ester form, introduces additional chemical versatility through potential hydrolysis reactions, coupling chemistry, and coordination possibilities with metal centers.

Research findings indicate that imidazo[1,2-a]pyridine derivatives exhibit excellent brain permeability and ideal metabolic stability, properties that strongly suggest their potential utility in various chemical and biological applications. The hydrochloride salt form of the ethyl carboxylate specifically addresses solubility challenges commonly encountered with heterocyclic compounds, making it more amenable to aqueous-based reaction conditions and purification processes. This enhanced solubility profile represents a significant advantage in synthetic chemistry, where reaction medium compatibility often determines the feasibility and efficiency of chemical transformations.

Position Within the Imidazopyridine Derivative Family

Within the extensive family of imidazopyridine derivatives, this compound occupies a distinctive position characterized by its specific regioisomeric arrangement and functional group configuration. The compound belongs specifically to the imidazo[1,2-a]pyridine subfamily, which is distinguished from other imidazopyridine isomers such as imidazo[1,5-a]pyridines and imidazo[4,5-c]pyridines by its unique fusion pattern and electronic distribution. This particular arrangement results in distinct chemical reactivity patterns and biological activity profiles compared to its structural relatives.

The 7-position carboxylate substitution pattern represents a strategically important modification within the imidazo[1,2-a]pyridine framework. Research has demonstrated that positional variation of functional groups on the imidazopyridine core can dramatically influence both chemical properties and biological activities. The 7-carboxylate position provides optimal electronic and steric characteristics for various chemical transformations, including amide coupling reactions that have been extensively utilized in drug discovery programs targeting tuberculosis and other therapeutic areas.

The following table summarizes the key structural variants and their respective properties within the imidazopyridine family:

Compound Form CAS Number Molecular Formula Molecular Weight (g/mol) Key Characteristics
Ethyl imidazo[1,2-a]pyridine-7-carboxylate (free base) 372147-49-4 C₁₀H₁₀N₂O₂ 190.20 Melting point 87-88°C, moderate solubility
This compound 957120-75-1 C₁₀H₁₁ClN₂O₂ 226.66 Enhanced solubility, salt form stability
Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride 1423031-35-9 C₈H₆N₂O₂·ClH 198.61 Hydrolyzed form, different reactivity profile

The ethyl ester functionality distinguishes this compound from its carboxylic acid counterpart, providing different reactivity patterns and synthetic utility. While the carboxylic acid form serves as a key intermediate for amide coupling reactions, the ethyl ester offers different solubility characteristics and can serve as a protecting group for the carboxylic acid functionality during multi-step synthetic sequences. The hydrochloride salt formation further enhances the compound's utility by improving its handling characteristics and storage stability compared to the free base form.

Contemporary research has positioned imidazo[1,2-a]pyridine derivatives at the forefront of heterocyclic chemistry applications, with particular emphasis on their role as building blocks for complex molecular architectures. The specific positioning of this compound within this family reflects both its synthetic accessibility and its potential for further chemical elaboration. The compound serves as a versatile intermediate that can be transformed through various chemical reactions, including hydrolysis to the corresponding acid, reduction to the alcohol, or coupling reactions that utilize the ester functionality as an electrophilic center.

Propriétés

IUPAC Name

ethyl imidazo[1,2-a]pyridine-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8;/h3-7H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOJCZGQKPRXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=CN2C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656987
Record name Ethyl imidazo[1,2-a]pyridine-7-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-75-1
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl imidazo[1,2-a]pyridine-7-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of the Compound

This compound belongs to a class of nitrogen-containing heterocycles known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The compound's structure allows it to interact with various biological targets, making it a valuable lead compound in drug discovery.

Antimicrobial Properties

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent antimicrobial activity. This compound has been evaluated against various bacterial strains, including Mycobacterium tuberculosis. In a study involving multiple analogs of imidazo[1,2-a]pyridine derivatives, some compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains of M. tuberculosis .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that related compounds can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. For instance, one derivative displayed an IC50 value of approximately 0.126 μM against MDA-MB-231 cells while showing significantly less toxicity towards non-cancerous MCF10A cells . This selectivity suggests that the compound may have a favorable therapeutic index.

The mechanism by which this compound exerts its biological effects involves inhibition of specific enzymes and receptors. For example, some studies indicate that these compounds may inhibit the QcrB enzyme in Mycobacterium tuberculosis, which is crucial for ATP synthesis and bacterial survival . By targeting such essential pathways, these compounds can effectively reduce bacterial viability and tumor growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Variations in substituents on the imidazopyridine ring significantly influence biological activity. For instance:

CompoundSubstituentActivity (MIC or IC50)
186-ChloroMIC < 0.03 μM
15MethylMIC = 0.004 μM
17PhenylNo activity

This table illustrates how modifications to the core structure can either enhance or diminish biological activity .

Case Studies

Several case studies highlight the compound's potential:

  • Antitubercular Activity : A series of imidazo[1,2-a]pyridine derivatives were synthesized and screened against M. tuberculosis, revealing compounds with MICs significantly lower than traditional treatments like isoniazid .
  • Cancer Cell Proliferation : In vitro studies demonstrated that certain derivatives inhibited cell proliferation in cancer models more effectively than standard chemotherapeutics like 5-Fluorouracil .
  • Pharmacokinetics : Evaluation of pharmacokinetic profiles in animal models showed promising absorption and distribution characteristics for certain derivatives, indicating their potential for further development .

Applications De Recherche Scientifique

Antimicrobial Properties

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit potent antimicrobial activity. Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Studies indicate minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains of M. tuberculosis .

Anticancer Activity

The anticancer potential of this compound has been investigated extensively. For example, one derivative displayed an IC50 value of approximately 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells while exhibiting significantly lower toxicity towards non-cancerous cells . The mechanism involves inhibition of specific enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics

Pharmacokinetic studies have shown promising absorption and distribution characteristics for certain derivatives in animal models. For instance, the compound's molecular weight is approximately 190 g/mol, and it is recommended to be stored in a dry environment at room temperature .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the imidazopyridine ring significantly influence biological activity.

CompoundSubstituentActivity (MIC or IC50)
186-ChloroMIC < 0.03 μM
15MethylMIC = 0.004 μM
17PhenylNo activity

This table illustrates how modifications to the core structure can enhance or diminish biological activity .

Case Studies

Several case studies highlight the compound's potential:

  • Antitubercular Activity : A series of imidazo[1,2-a]pyridine derivatives synthesized and screened against M. tuberculosis revealed compounds with MICs significantly lower than traditional treatments like isoniazid .
  • Cancer Cell Proliferation : In vitro studies demonstrated that certain derivatives inhibited cell proliferation in cancer models more effectively than standard chemotherapeutics like 5-Fluorouracil .
  • Pharmacokinetics : Evaluation of pharmacokinetic profiles in animal models showed promising absorption and distribution characteristics for certain derivatives, indicating their potential for further development .

Comparaison Avec Des Composés Similaires

Structural Analogues and Similarity Scores

The following table highlights key structural analogs, their substituents, and similarity scores (calculated via Tanimoto or fingerprint-based methods):

Compound Name CAS No. Substituents Similarity Score Molecular Weight
Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride 1914148-56-3 Ethyl ester at position 7 0.91 226.67 (free base)
Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride 1311285-31-0 Carboxylic acid at position 7 0.98 186.59 (free base)
Methyl imidazo[1,2-a]pyridine-7-carboxylate 86718-01-6 Methyl ester at position 7 0.90 176.17
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate 1134327-98-2 Bromo at position 7, ester at 3 0.82 269.10
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate 1261079-76-8 Nitrophenyl at position 8 0.78 352.56

Key Observations :

  • Positional Isomerism : Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride (similarity 0.91) differs in ring fusion (1,5-a vs. 1,2-a), altering electronic properties and binding affinity .
  • Functional Groups : The carboxylic acid derivative (similarity 0.98) lacks the ethyl ester, reducing lipophilicity but enhancing hydrogen-bonding capacity .

Pharmacological Activity

  • Anticoagulant Applications : Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (similarity 0.85) serves as a precursor for FXa inhibitors, critical in treating thromboembolic diseases .
  • Antiparasitic Activity: Chalcone-conjugated imidazo[1,2-a]pyridines (e.g., 7a–l) exhibit potent antikinetoplastid activity, with IC₅₀ values <1 μM against Leishmania donovani .
  • Cytotoxicity : Nitrophenyl-substituted derivatives (e.g., 8-(4-nitrophenyl)) demonstrate enhanced cytotoxicity in cancer cell lines (IC₅₀ ~10 µM) due to nitro group redox activity .

Méthodes De Préparation

Core Synthesis via Condensation Reactions

The imidazo[1,2-a]pyridine scaffold is typically constructed through cyclocondensation of 2-aminopyridine derivatives with α-haloketones or esters.

Method 1: Haloketone Cyclization

  • Reagents : 2-Aminopyridine, ethyl 2-chloroacetoacetate
  • Conditions :
    • Stirred in ethanol at 80°C for 2 hours under basic conditions (2N NaOH).
    • Acidic work-up with 2N HCl to pH ~5 yields the free acid intermediate.
  • Yield : 85% after recrystallization.

Method 2: Microwave-Assisted Synthesis

  • Reagents : 2-Aminopyridine, bromomalonaldehyde
  • Conditions :
    • Microwave irradiation in ethanol-water (1:1) at 100°C for 15 minutes.
    • Eliminates the need for metal catalysts.
  • Advantage : Reduced reaction time (≤30 minutes).

Esterification and Salt Formation

The ethyl ester group is introduced via esterification of the carboxylic acid intermediate, followed by hydrochloride salt formation.

Step 1: Esterification

  • Reagents : Imidazo[1,2-a]pyridine-7-carboxylic acid, ethanol, HOBt/EDCI coupling agents
  • Conditions :
    • Anhydrous dichloromethane, 0°C to room temperature, 22 hours.
    • Triethylamine as a base.
  • Typical Yield : >80%.

Step 2: Hydrochloride Salt Preparation

  • Process :
    • Dissolve the free base in ethanol.
    • Treat with concentrated HCl gas or aqueous HCl at 0°C.
    • Filter and dry the precipitate.
  • Purity : ≥95% (confirmed by HPLC).

Alternative Single-Pot Approaches

Recent advancements enable streamlined synthesis without isolation of intermediates:

Method 3: Solvent-Free Haloketone Condensation

  • Reagents : 2-Aminopyridine, α-bromo/chloroketones
  • Conditions :
    • Catalyst-free, 60°C, 2–4 hours.
    • Direct isolation of imidazo[1,2-a]pyridine ester after neutralization.
  • Yield : 75–90%.

Method 4: Lithium Hydroxide-Mediated Saponification

  • Reagents : Ethyl imidazo[1,2-a]pyridine-3-carboxylate, LiOH
  • Conditions :
    • Stir in ethanol-water (3:1) at room temperature overnight.
    • Acidify with 1N HCl to pH 6.
  • Yield : 87%.

Comparative Data Table

Method Key Reagents Conditions Yield Source
Haloketone Cyclization 2-Aminopyridine, ethyl 2-chloroacetoacetate 80°C, 2 hours 85%
Microwave Synthesis Bromomalonaldehyde 100°C, 15 minutes 78%
Solvent-Free α-Bromoketones 60°C, 3 hours 90%
Lithium Hydroxide LiOH, HCl RT, overnight 87%

Critical Analysis of Methodologies

  • Efficiency : Solvent-free and microwave methods reduce reaction times by 50–70% compared to traditional heating.
  • Scalability : Haloketone cyclization (Method 1) is preferred for industrial-scale production due to robust yields.
  • Purity Control : Acidic work-up steps (pH 5–6) are crucial to prevent decomposition of the imidazo[1,2-a]pyridine core.

Q & A

Basic Research Questions

Q. How is Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride synthesized, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, selective C-3 acylation of imidazo[1,2-a]pyridine derivatives can be achieved using Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) in solvents like dichloromethane or toluene. Key parameters include:

  • Catalyst type and loading : Affects reaction rate and regioselectivity.
  • Temperature : Lower temperatures (25–40°C) minimize side reactions.
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)Purity (%)
AlCl₃DCM258598
FeCl₃Toluene407895

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds). Data collection with Bruker SMART CCD detectors and refinement using SAINT software are standard .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl ester at C-7).
  • HRMS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for imidazo[1,2-a]pyridine derivatives to optimize biological activity?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing/donating groups (e.g., nitro, chloro) at C-8 or C-7 to modulate electronic effects.
  • Bioactivity assays : Test against target pathogens (e.g., Trypanosoma cruzi) using standardized IC₅₀ protocols.
  • Computational modeling : Docking studies predict binding interactions with enzymes (e.g., cruzain protease) .
    • Data Table (Example from Analogous Compounds):
SubstituentTargetIC₅₀ (μM)
4-Nitrophenyl at C-8T. cruzi8.5
2-Chlorophenyl at C-3T. b. brucei1.35

Q. What strategies mitigate degradation during analytical studies of this compound under varying pH and temperature?

  • Methodological Answer :

  • Stability testing : Use HPLC-MS to monitor degradation products under accelerated conditions (e.g., 40°C, 75% humidity).
  • Buffered solutions : Maintain pH 6–8 to prevent ester hydrolysis.
  • Lyophilization : Enhances shelf life for long-term storage .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Standardize assay conditions : Use identical parasite strains (e.g., T. cruzi CL Brener) and incubation times.
  • Control normalization : Include reference drugs (e.g., benznidazole) to calibrate inter-lab variability .

Q. What computational methods predict physicochemical properties and interaction mechanisms of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry and calculate electrostatic potential surfaces.
  • Molecular dynamics (MD) : Simulate lipid bilayer penetration for bioavailability predictions .

Q. What are the challenges in detecting trace impurities using HPLC-MS, and how can they be addressed?

  • Methodological Answer :

  • Column selection : C18 columns with 3-µm particle size improve resolution.
  • Ionization optimization : ESI+ mode enhances detection of protonated species.
  • Limit of detection (LOD) : Achieve sub-ppm levels via MRM transitions .

Q. How do synthetic routes for this compound compare in terms of green chemistry metrics (e.g., atom economy, solvent choice)?

  • Methodological Answer :

  • Solvent selection : Replace toluene with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Atom economy : Friedel-Crafts acylation (85% atom economy) outperforms multi-step routes.
  • Waste reduction : Catalytic recycling of Lewis acids minimizes environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.